1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c1-30-12-8-6-11(7-9-12)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-31-15)13-4-2-3-5-14(13)21/h2-9,16-17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWAOJFJYZVOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, followed by the construction of the pyrrolo and triazole rings. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, known for their diverse biological activities.
Oxadiazole Derivatives: Compounds containing oxadiazole rings, often used in medicinal chemistry and materials science.
Pyrrolo Derivatives: Compounds with pyrrolo rings, explored for their potential therapeutic applications
Uniqueness
This combination of rings is not commonly found in other compounds, making it a valuable target for research and development .
Biological Activity
The compound 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as "the compound") is a novel heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of the compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the reaction of 2-chlorophenyl derivatives with oxadiazole and pyrrolo-triazole moieties. The structural elucidation is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms and functional groups within the molecule.
Key Structural Features:
- Oxadiazole Ring : Known for its pharmacological significance.
- Pyrrolo-triazole Framework : Associated with various biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The observed antimicrobial activity can be attributed to the presence of the oxadiazole moiety which interacts with bacterial cell structures.
Anticancer Activity
Studies have demonstrated that compounds containing oxadiazole and pyrrolo-triazole frameworks exhibit cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways including inhibition of topoisomerases and interference with DNA replication.
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition assays. Notably:
- Acetylcholinesterase Inhibition : Important for potential applications in treating Alzheimer's disease.
- Urease Inhibition : Suggests potential use in treating infections related to urease-producing bacteria.
Case Studies
- Antimicrobial Screening : A study conducted by Hamid et al. (2020) evaluated a series of oxadiazole derivatives including the compound . The results indicated that it exhibited significant activity against Gram-positive bacteria while showing moderate efficacy against Gram-negative strains .
- Cytotoxicity Assays : Research published in 2021 highlighted the anticancer potential of similar pyrrolo-triazole compounds. The study reported IC50 values indicating strong cytotoxic effects on human cancer cell lines .
- Enzyme Inhibition Studies : A recent investigation into enzyme inhibition revealed that the compound effectively inhibited urease with an IC50 value significantly lower than standard inhibitors used in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
